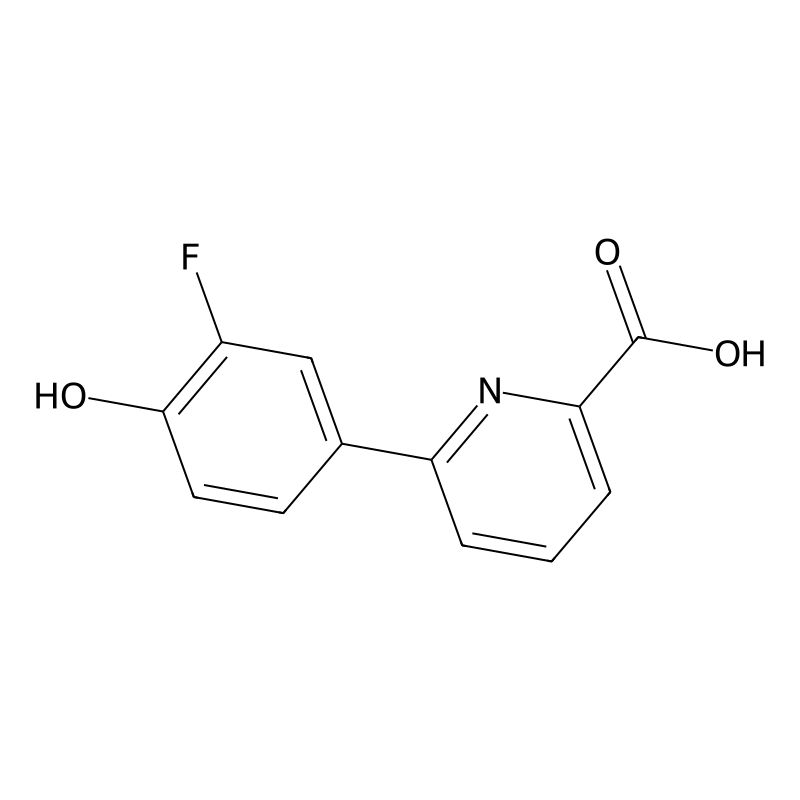

6-(3-Fluoro-4-hydroxyphenyl)picolinic acid

Catalog No.

S6587745

CAS No.

1261955-67-2

M.F

C12H8FNO3

M. Wt

233.19 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1261955-67-2

Product Name

6-(3-Fluoro-4-hydroxyphenyl)picolinic acid

IUPAC Name

6-(3-fluoro-4-hydroxyphenyl)pyridine-2-carboxylic acid

Molecular Formula

C12H8FNO3

Molecular Weight

233.19 g/mol

InChI

InChI=1S/C12H8FNO3/c13-8-6-7(4-5-11(8)15)9-2-1-3-10(14-9)12(16)17/h1-6,15H,(H,16,17)

InChI Key

KYZZCEQBWNSGOO-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)O)F

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)O)F

6-(3-Fluoro-4-hydroxyphenyl)picolinic acid (FHPA) is a biologically active compound that has been the focus of several scientific studies due to its potential uses in a variety of applications. In this paper, we will explore the definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications, current state of research, potential implications, limitations, and future directions of FHPA.

FHPA is a picolinic acid derivative that is used in various scientific experiments. Picolinic acid, also known as 2-pyridine-carboxylic acid, is an aromatic organic compound that contains a pyridine ring and a carboxylic acid functional group. FHPA is synthesized from 3-fluoro-4-hydroxybenzaldehyde and picolinic acid in a one-pot reaction. FHPA has shown potential as an antifungal, antimicrobial, and anticancer agent.

FHPA is a white crystalline solid that is soluble in water and organic solvents such as methanol and ethanol. The melting point of FHPA is 191-193°C, and its molecular formula is C12H8FNO3. FHPA has a molecular weight of 235.19 g/mol, and it can be identified through various analytical methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

The synthesis of FHPA involves a one-pot reaction between 3-fluoro-4-hydroxybenzaldehyde and picolinic acid, which is catalyzed by sulfuric acid. The reaction takes place at room temperature and yields FHPA as a white crystalline solid. The product is purified through recrystallization in hot water or ethanol. The structure of FHPA is characterized through NMR spectroscopy, mass spectrometry, and X-ray crystallography.

FHPA can be analyzed through various analytical methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. NMR spectroscopy is used to identify the structure of FHPA and its purity. Mass spectrometry is used to determine the molecular weight and composition of FHPA, as well as its fragmentation pattern. X-ray crystallography is used to determine the crystal structure of FHPA.

FHPA has been shown to exhibit antimicrobial, antifungal, and anticancer properties. FHPA inhibits the growth of several microorganisms such as bacteria and fungi, and it has also been shown to induce apoptosis in cancer cells. FHPA has also been studied for its potential use in treating Alzheimer's disease and diabetes.

The toxicity and safety of FHPA have been evaluated in several scientific studies. FHPA has been shown to be relatively non-toxic, with no significant adverse effects observed in animal studies. FHPA has also been shown to be stable in various conditions, and it does not degrade easily.

FHPA has been used in various scientific experiments such as antimicrobial assays, anticancer assays, and Alzheimer's disease studies. FHPA has also been used as a ligand in metal complexation studies.

The research on FHPA is still in its early stages, with several studies focused on its biological properties and potential applications. There are ongoing studies to determine the mechanisms of action of FHPA and its potential use in various fields of research and industry.

FHPA has potential implications in various fields of research and industry such as medicine, agriculture, and materials science. FHPA could be used as an antimicrobial and antifungal agent in medicine and as a pesticide in agriculture. FHPA is also being studied for its potential use in drug delivery and materials science.

One limitation of FHPA is its limited solubility in water, which could restrict its use in certain applications. Future research on FHPA could focus on improving its solubility and exploring its potential uses in new fields of research and industry. Other future directions include studying the toxicity and safety of FHPA in long-term exposure and exploring its potential use as a biosensor or catalyst.

FHPA is a biologically active compound that has shown potential as an antimicrobial, antifungal, and anticancer agent. The synthesis, characterization, and analytical methods of FHPA have been established, and there are ongoing studies to determine its potential use in various fields of research and industry. The limitations and future directions of FHPA include its limited solubility and the need for further research to explore its potential uses in new fields.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

233.04882128 g/mol

Monoisotopic Mass

233.04882128 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds